molecular formula C10H10N4 B8538451 2-(2-Pyridylamino)-3-amino-pyridine

2-(2-Pyridylamino)-3-amino-pyridine

Cat. No.: B8538451
M. Wt: 186.21 g/mol
InChI Key: KIZKSHAYLIOUNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Pyridylamino)-3-amino-pyridine is a useful research compound. Its molecular formula is C10H10N4 and its molecular weight is 186.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H10N4

Molecular Weight

186.21 g/mol

IUPAC Name

2-N-pyridin-2-ylpyridine-2,3-diamine

InChI

InChI=1S/C10H10N4/c11-8-4-3-7-13-10(8)14-9-5-1-2-6-12-9/h1-7H,11H2,(H,12,13,14)

InChI Key

KIZKSHAYLIOUNC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NC2=C(C=CC=N2)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of (3-nitro-pyridin-2-yl)-pyridin-2-yl-amine (0.84 g, 3.89 mmol) and 10% palladium on carbon (0.30 g) in EtOAc (20 mL) was stirred under an atmosphere of hydrogen at atmospheric pressure and 20° C. for 16 h. The catalyst was removed by filtration and the filtrate concentrated in vacuo to give the title compound as a green solid (0.63 g, 88%). LCMS (method H): Rt 1.87 min, [M+H]+ 187.
Quantity
0.84 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
catalyst
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
88%

Synthesis routes and methods II

Procedure details

A solution of 18.3 g of the product of Step A in 550 ml of 95% ethanol containing 1.6 g of 10% palladized carbon was hydrogenated at atmosphere pressure at room temperature until 6.3 liters of hydrogen were absorbed (about one hour) and the mixture was filtered to remove the catalyst. The filtrate was evaporated to dryness under reduced pressure and the 15.8 g of residue (98.6% yield) which was easily changed in air was used for the next step immediately.
Quantity
18.3 g
Type
reactant
Reaction Step One
Quantity
6.3 L
Type
reactant
Reaction Step Two
Quantity
550 mL
Type
solvent
Reaction Step Three
Yield
98.6%

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